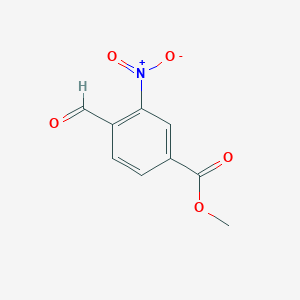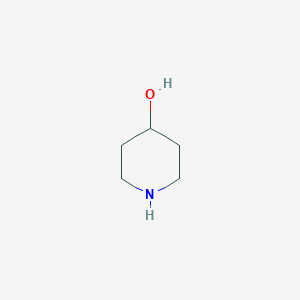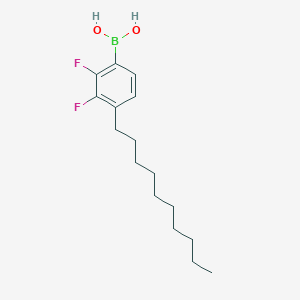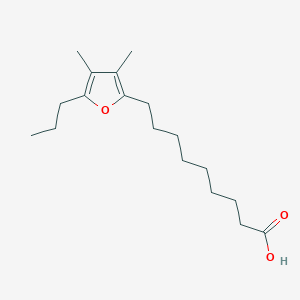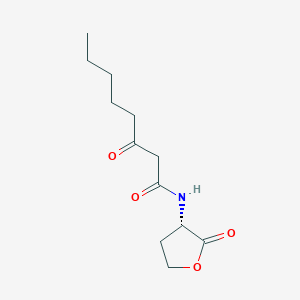![molecular formula C9H10O3 B117165 2-[(1R)-1-Hydroxyethyl]benzoic acid CAS No. 158169-17-6](/img/structure/B117165.png)
2-[(1R)-1-Hydroxyethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R)-1-Hydroxyethyl]benzoic acid, also known as mandelic acid, is a white crystalline powder that is widely used in the pharmaceutical and cosmetic industries. It is a chiral molecule that has two enantiomers, the (R)-mandelic acid and the (S)-mandelic acid. The (R)-mandelic acid is the biologically active enantiomer and is the focus of
Mécanisme D'action
The mechanism of action of (R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt bacterial cell walls and inhibit the growth of fungi and viruses. It has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
(R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation, improve skin texture and tone, and enhance wound healing. It has also been shown to have a mild exfoliating effect, making it a popular ingredient in cosmetic products.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid in lab experiments include its high enantiomeric purity, low toxicity, and broad spectrum of biological activities. However, its solubility in water is limited, which may affect its bioavailability and efficacy. Additionally, its stability may be affected by pH and temperature changes, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on (R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid. One area of interest is the development of new antimicrobial agents based on its structure and properties. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, the development of new formulations and delivery methods may enhance its bioavailability and efficacy in various applications.
Conclusion
(R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid is a promising molecule with a wide range of potential applications in the pharmaceutical and cosmetic industries. Its high enantiomeric purity, low toxicity, and broad spectrum of biological activities make it an attractive candidate for further research and development. The future directions for research on (R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid are diverse and include the development of new antimicrobial agents, investigation of its potential use in the treatment of neurodegenerative diseases, and the development of new formulations and delivery methods.
Méthodes De Synthèse
(R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid can be synthesized through several methods, including the resolution of racemic 2-[(1R)-1-Hydroxyethyl]benzoic acid acid, asymmetric synthesis, and enzymatic resolution. The most common method is the resolution of racemic 2-[(1R)-1-Hydroxyethyl]benzoic acid acid, which involves the separation of the (R)- and (S)-enantiomers using a chiral resolving agent. This method is simple, cost-effective, and yields high enantiomeric purity.
Applications De Recherche Scientifique
(R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid has been extensively studied for its potential pharmaceutical applications. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. It has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
Numéro CAS |
158169-17-6 |
|---|---|
Nom du produit |
2-[(1R)-1-Hydroxyethyl]benzoic acid |
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
2-[(1R)-1-hydroxyethyl]benzoic acid |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 |
Clé InChI |
GPBOXVCIWMHAJH-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1C(=O)O)O |
SMILES |
CC(C1=CC=CC=C1C(=O)O)O |
SMILES canonique |
CC(C1=CC=CC=C1C(=O)O)O |
Synonymes |
Benzoic acid, 2-(1-hydroxyethyl)-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



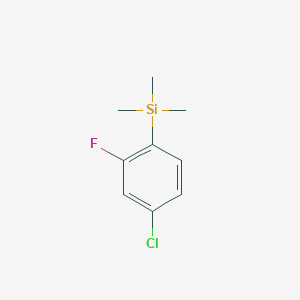

![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)

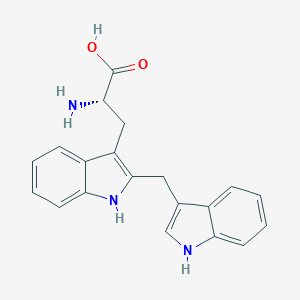
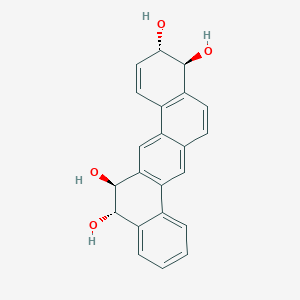

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
